molecular formula C15H16ClFN2O2S2 B10953667 1-(2-Chloro-6-fluorobenzyl)-4-(thiophen-2-ylsulfonyl)piperazine

1-(2-Chloro-6-fluorobenzyl)-4-(thiophen-2-ylsulfonyl)piperazine

Cat. No.: B10953667
M. Wt: 374.9 g/mol
InChI Key: XEBBPGQIZKYNKT-UHFFFAOYSA-N
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Description

1-(2-CHLORO-6-FLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and a 2-thienylsulfonyl group

Preparation Methods

The synthesis of 1-(2-CHLORO-6-FLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of 2-chloro-6-fluorobenzyl chloride: This can be achieved by chlorination and fluorination of benzyl chloride under controlled conditions.

    Synthesis of 2-thienylsulfonyl chloride: This involves the sulfonylation of thiophene using chlorosulfonic acid.

    Formation of the final compound: The final step involves the nucleophilic substitution reaction between piperazine and the prepared intermediates (2-chloro-6-fluorobenzyl chloride and 2-thienylsulfonyl chloride) under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(2-CHLORO-6-FLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thienyl positions, using reagents such as sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-CHLORO-6-FLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-CHLORO-6-FLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(2-CHLORO-6-FLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE can be compared with similar compounds such as:

  • 1-(2-Chlorobenzyl)-4-(2-thienylsulfonyl)piperazine
  • 1-(2-Fluorobenzyl)-4-(2-thienylsulfonyl)piperazine
  • 1-(2-Chloro-6-fluorobenzyl)-4-(2-methylsulfonyl)piperazine

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity, biological activity, and potential applications. The unique combination of the 2-chloro-6-fluorobenzyl and 2-thienylsulfonyl groups in 1-(2-CHLORO-6-FLUOROBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE contributes to its distinct properties and makes it a valuable compound for research and development.

Properties

Molecular Formula

C15H16ClFN2O2S2

Molecular Weight

374.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine

InChI

InChI=1S/C15H16ClFN2O2S2/c16-13-3-1-4-14(17)12(13)11-18-6-8-19(9-7-18)23(20,21)15-5-2-10-22-15/h1-5,10H,6-9,11H2

InChI Key

XEBBPGQIZKYNKT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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